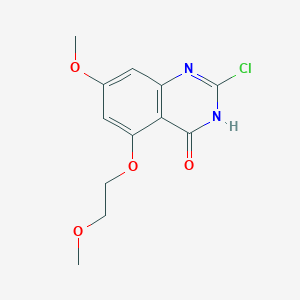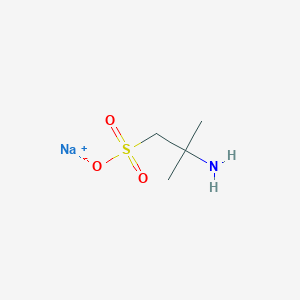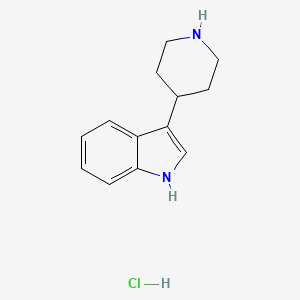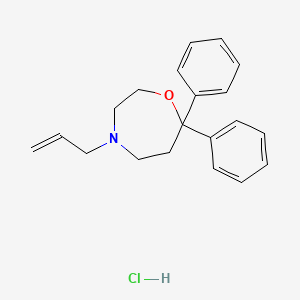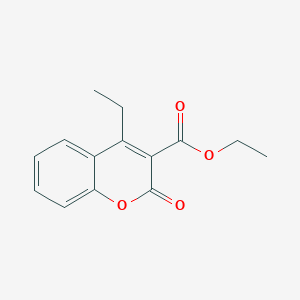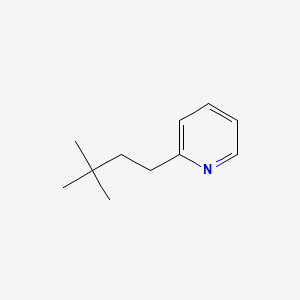
1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid
説明
1,4,8,11-Tetraazacyclotetradecane-N,N’,N’‘,N’‘’-tetraacetic acid (TETA) is an azamacrocyle where four nitrogen atoms at positions 1, 4, 8, and 11 of a fourteen-membered ring are each substituted with a carboxymethyl group . It has a role as a chelator and a copper chelator . It forms more stable metal complexes compared to open chain ligands .
Molecular Structure Analysis
The molecular structure of TETA is characterized by a fourteen-membered ring with four nitrogen atoms each substituted with a carboxymethyl group . The empirical formula is C18H32N4O8 . More detailed structural analysis may be available in specific scientific literature or databases.Physical And Chemical Properties Analysis
TETA is a solid at room temperature with a melting point of approximately 245 °C . It is soluble in water and forms a hydrate with hydrochloric acid . More specific physical and chemical properties may be available in specific scientific literature or databases.科学的研究の応用
Synthesis and Spectroscopic Studies
1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid (TETA) and its derivatives have been the subject of synthesis and spectroscopic studies. For instance, N-functionalized TETA compounds have been synthesized and analyzed through various spectroscopic techniques. These studies contribute to the understanding of the properties and potential applications of these compounds in various fields, including materials science and biochemistry (Wang, Xie, & Ni, 2000).
Chelation and Radiopharmaceutical Applications
TETA and its bifunctional derivatives are known for their chelating properties, especially in radiopharmaceutical applications. For instance, certain TETA derivatives have been used as radionuclide carriers in cancer chemotherapy (Moreau et al., 1997). These compounds can form stable complexes with metal ions, making them useful in diagnostic imaging and targeted radiotherapy.
Coordination Chemistry
TETA has a significant role in the coordination chemistry of metal complexes. This includes the study of structures and stability relationships in metal–DOTA complexes. Understanding these relationships is crucial for the development of stable and efficient chelating agents in medical and industrial applications (Viola-Villegas & Doyle, 2009).
Proton-Driven Self-Assembled Systems
TETA's protonated forms can act as hosts toward cyanide metal complexes, leading to the creation of unique self-assembled systems. These systems have applications in molecular electronics and sensor technology, where they can function according to specific logic operations (Bergamini et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHROZDXPAUZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171101 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid | |
CAS RN |
60239-22-7 | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



